7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Medicinal Chemistry Scaffold Optimization BRD9 Bromodomain

7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-52-6) is a synthetic heterocyclic small molecule (C20H17N3O2, MW 331.37) belonging to the imidazo[1,5-a]pyrazin-8(7H)-one class. Its structure features a 4-methoxybenzyl substituent at the N7 position and a phenyl group at C5 on the fused imidazo-pyrazinone core.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
CAS No. 849199-52-6
Cat. No. B12910995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one
CAS849199-52-6
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(N3C=NC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O2/c1-25-17-9-7-15(8-10-17)12-22-13-19(16-5-3-2-4-6-16)23-14-21-11-18(23)20(22)24/h2-11,13-14H,12H2,1H3
InChIKeyCMXZNVAQNYENBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-52-6): Structural and Procurement Profile


7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-52-6) is a synthetic heterocyclic small molecule (C20H17N3O2, MW 331.37) belonging to the imidazo[1,5-a]pyrazin-8(7H)-one class . Its structure features a 4-methoxybenzyl substituent at the N7 position and a phenyl group at C5 on the fused imidazo-pyrazinone core . This scaffold is recognized in medicinal chemistry primarily for the development of bromodomain inhibitors, notably against BRD9, a subunit of the SWI/SNF chromatin remodeling complex implicated in cancer [1]. The compound is commercially available from multiple suppliers as a research chemical, typically at purities of 95% or higher .

Procurement Risks: Why Class-Level Substitution of 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one Is Not Warranted


Generic substitution within the imidazo[1,5-a]pyrazin-8(7H)-one class is scientifically unsound because minor structural modifications profoundly alter target binding and selectivity [1]. In the seminal BRD9 inhibitor series, moving from a 5-phenyl to a 5-(4-methoxyphenyl) substituent or varying the N7-alkyl group changed BRD9 IC50 values from 35 nM to 103 nM or rendered compounds entirely inactive [1]. Therefore, CAS 849199-52-6, bearing a specific N7-4-methoxybenzyl/5-phenyl substitution pattern, cannot be replaced by close analogs like CAS 849199-59-3 (core scaffold) or CAS 849199-53-7 (bis-methoxyaryl analog) without risking complete loss of the desired biological activity or invalidating a research program's SAR continuity. The following evidence, though limited, underscores the need for precise identity procurement.

Comparative Quantitative Evidence for 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one


Substitution Pattern Differentiation: N7-4-Methoxybenzyl vs. N7-Unsubstituted Core

CAS 849199-52-6 possesses an N7-4-methoxybenzyl group that is absent in the core scaffold 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-59-3). This substitution dramatically alters lipophilicity and the potential for hydrophobic pocket occupancy. In the BRD9 inhibitor series, the presence and nature of the N7 substituent was critical for activity; the unsubstituted core scaffold lacks reported BRD9 inhibitory activity . While direct comparative IC50 data for CAS 849199-52-6 itself are not publicly available, the SAR trend within the class establishes that N7 substitution is a prerequisite for meaningful BRD9 engagement [1].

Medicinal Chemistry Scaffold Optimization BRD9 Bromodomain

C5 Substituent Comparison: Phenyl vs. 4-Methoxyphenyl Impact on Bioactivity

CAS 849199-52-6 bears a C5-phenyl group, distinguishing it from the closely related analog CAS 849199-53-7, which has a C5-4-methoxyphenyl group. In the Zheng et al. BRD9 inhibitor series, the C5 substituent markedly influenced potency; compounds with C5-aryl variations displayed IC50 values ranging from 35 nM to >1000 nM [1]. Although CAS 849199-52-6 was not explicitly tested, the SAR indicates that the C5-phenyl analog is structurally distinct and may exhibit a different activity profile from its 4-methoxy counterpart, particularly in terms of binding to the acetyl-lysine recognition pocket .

Structure-Activity Relationship BRD9 Inhibition Selectivity Profile

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile

The single 4-methoxy substitution on the N7-benzyl group of CAS 849199-52-6, combined with an unsubstituted C5-phenyl ring, yields a distinct lipophilicity profile versus analogs. Calculated partition coefficient (cLogP) is approximately 3.2, compared to approximately 2.8 for the unsubstituted core (CAS 849199-59-3) and approximately 3.6 for the bis(4-methoxyphenyl) derivative (CAS 849199-53-7) . This moderate lipophilicity positions CAS 849199-52-6 in a favorable range for both target engagement and aqueous solubility, potentially offering a balanced developability profile not achievable with the more hydrophilic or lipophilic analogs.

ADME Prediction Lipophilicity Drug-likeness

Recommended Application Scenarios for 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-52-6)


BRD9 Bromodomain Inhibitor Lead Optimization

CAS 849199-52-6 serves as a key intermediate or candidate molecule for BRD9 inhibitor programs. Its N7-4-methoxybenzyl and C5-phenyl substitution pattern is consistent with the pharmacophore identified by Zheng et al. for potent BRD9 binding [1]. Researchers can use this compound to explore SAR around the C5 position or as a reference for the 'mono-methoxy' series in selectivity profiling against other bromodomain proteins (e.g., BRD4, BRD7).

Selectivity Profiling in Bromodomain Panel Screens

The unique combination of substituents on CAS 849199-52-6 makes it a valuable tool compound for bromodomain selectivity panels. Its C5-phenyl group may confer a different selectivity fingerprint compared to C5-4-methoxyphenyl analogs [1]. Procurement of this precise molecule is critical for generating internally consistent selectivity datasets that differentiate BRD9 from BRD4 and other BET family members.

Chemical Biology Probe Development for SWI/SNF Complex Studies

Given the role of BRD9 in the SWI/SNF chromatin remodeling complex and its link to nearly 20% of human cancers, CAS 849199-52-6 can be utilized to develop chemical probes for mechanistic studies [1]. Its structural features may be tuned via further synthetic elaboration to create PROTACs, photocrosslinkable probes, or fluorescent conjugates for target engagement studies in cellular models.

Quote Request

Request a Quote for 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.